17beta-Hydroxy-17-(3-hydroxy-1-propynyl)androst-4-ene-3-one
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Overview
Description
17beta-Hydroxy-17-(3-hydroxy-1-propynyl)androst-4-ene-3-one is a synthetic steroidal compound.
Preparation Methods
The synthesis of 17beta-Hydroxy-17-(3-hydroxy-1-propynyl)androst-4-ene-3-one typically involves multiple steps, starting from simpler steroidal precursors. The synthetic routes often include:
Hydroxylation: Introduction of hydroxyl groups at specific positions on the steroid backbone.
Alkyne Addition: Incorporation of the propynyl group through alkyne addition reactions.
Oxidation and Reduction: Various oxidation and reduction steps to achieve the desired functional groups and stereochemistry.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of catalysts and specific reaction conditions to improve yield and purity .
Chemical Reactions Analysis
17beta-Hydroxy-17-(3-hydroxy-1-propynyl)androst-4-ene-3-one undergoes several types of chemical reactions:
Oxidation: Can be oxidized to form ketones or other oxidized derivatives.
Reduction: Reduction reactions can convert it to more saturated compounds.
Substitution: Functional groups can be substituted to modify its chemical properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate specific transformations . Major products formed from these reactions depend on the specific conditions and reagents used but often include derivatives with modified functional groups and altered biological activity .
Scientific Research Applications
17beta-Hydroxy-17-(3-hydroxy-1-propynyl)androst-4-ene-3-one has been explored for various scientific research applications:
Chemistry: Used as a model compound to study steroidal chemistry and reaction mechanisms.
Biology: Investigated for its effects on cellular processes and hormone regulation.
Industry: Utilized in the synthesis of other steroidal compounds and as a precursor for more complex molecules
Mechanism of Action
The mechanism of action of 17beta-Hydroxy-17-(3-hydroxy-1-propynyl)androst-4-ene-3-one involves its interaction with androgen receptors. It binds to these receptors, modulating the expression of specific genes and influencing various physiological processes. The molecular targets include enzymes involved in steroid metabolism and pathways related to hormone signaling .
Comparison with Similar Compounds
17beta-Hydroxy-17-(3-hydroxy-1-propynyl)androst-4-ene-3-one can be compared with other similar steroidal compounds such as:
Testosterone: The primary male sex hormone, with a similar structure but different functional groups.
Epiandrosterone: A metabolite of testosterone with weak androgenic activity.
Androstenedione: A precursor to both testosterone and estrogen, with distinct biological roles
Properties
CAS No. |
55542-26-2 |
---|---|
Molecular Formula |
C22H30O3 |
Molecular Weight |
342.5 g/mol |
IUPAC Name |
(8R,9S,10R,13S,14S,17S)-17-hydroxy-17-(3-hydroxyprop-1-ynyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H30O3/c1-20-10-6-16(24)14-15(20)4-5-17-18(20)7-11-21(2)19(17)8-12-22(21,25)9-3-13-23/h14,17-19,23,25H,4-8,10-13H2,1-2H3/t17-,18+,19+,20+,21+,22+/m1/s1 |
InChI Key |
GBFFSHZRGVVSDW-GUCLMQHLSA-N |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@]4(C#CCO)O)C |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4(C#CCO)O)C |
Origin of Product |
United States |
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